molecular formula C18H11CaClN2O6S B100630 C.I. Pigment Red 52:1 CAS No. 17852-99-2

C.I. Pigment Red 52:1

Cat. No.: B100630
CAS No.: 17852-99-2
M. Wt: 458.9 g/mol
InChI Key: CEZYFNCWLUBLCR-JEBHESKQSA-L
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Description

C.I. Pigment Red 52:1 is a bluish-red pigment widely used in various industrial applications. It is known for its vibrant color and stability, making it a popular choice in the production of inks, paints, and plastics. The compound is classified under the Colour Index as Pigment Red 52:1 and has the chemical formula C18H11CaClN2O6S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Pigment Red 52:1 involves the diazotization of 2-amino-5-chloro-4-methylbenzenesulfonic acid, followed by coupling with 3-hydroxy-2-naphthoic acid. The resulting product is then converted into its calcium salt form . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters to achieve high yield and purity. The final product is often subjected to additional processing steps such as filtration, washing, and drying to obtain the pigment in its purest form .

Chemical Reactions Analysis

Types of Reactions

C.I. Pigment Red 52:1 primarily undergoes azo coupling reactions during its synthesis. It can also participate in other reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Diazotization: Involves reagents like sodium nitrite and hydrochloric acid.

    Coupling: Utilizes 3-hydroxy-2-naphthoic acid as the coupling component.

    Oxidation and Reduction: Can occur in the presence of oxidizing or reducing agents under controlled conditions.

Major Products Formed

The major product formed from these reactions is the calcium salt of the azo compound, which exhibits the characteristic bluish-red color .

Scientific Research Applications

C.I. Pigment Red 52:1 has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which C.I. Pigment Red 52:1 exerts its effects is primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular structure allows for strong interactions with various substrates, enhancing its stability and colorfastness .

Comparison with Similar Compounds

Similar Compounds

    C.I. Pigment Red 571: Another azo pigment with similar applications but different hue and stability characteristics.

    C.I. Pigment Red 482: Known for its use in printing inks and has a more bluish tint compared to C.I.

Uniqueness

C.I. Pigment Red 52:1 stands out due to its specific hue, stability, and versatility in various applications. Its unique molecular structure and calcium salt form contribute to its distinct properties, making it a preferred choice in many industrial and research settings .

Properties

IUPAC Name

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O6S.Ca/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYYVXRIDZRFPW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11CaClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066270
Record name C.I. Pigment Red 52, calcium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Water or Solvent Wet Solid
Record name 2-Naphthalenecarboxylic acid, 4-[2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, calcium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17852-99-2
Record name 2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy-, calcium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017852992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxylic acid, 4-[2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, calcium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 52, calcium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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